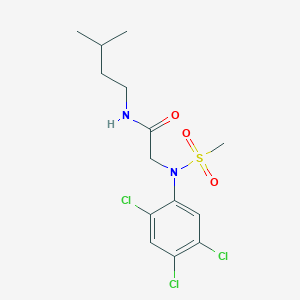![molecular formula C24H25N3O6S2 B4921637 3-(anilinosulfonyl)-4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4921637.png)
3-(anilinosulfonyl)-4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(anilinosulfonyl)-4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule is a member of the sulfonamide family and has been shown to exhibit potent biological activity.
Mecanismo De Acción
The mechanism of action of 3-(anilinosulfonyl)-4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide involves the inhibition of several key enzymes and signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many cancer cells. Additionally, it has been found to inhibit the activity of various kinases, including AKT and ERK, which play a critical role in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(anilinosulfonyl)-4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide are diverse and depend on the specific biological system being studied. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Additionally, it has been found to decrease the expression of various pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(anilinosulfonyl)-4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide in lab experiments is its potent biological activity. This compound has been shown to exhibit activity at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of this compound is its solubility in aqueous solutions. This can make it difficult to use in certain assays or to administer in vivo.
Direcciones Futuras
There are several potential future directions for the study of 3-(anilinosulfonyl)-4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide. One potential application is in the treatment of cancer, where this compound has shown promising results in preclinical studies. Additionally, this compound may have applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Further research is needed to fully understand the potential therapeutic applications of this compound and to optimize its efficacy and safety.
Métodos De Síntesis
The synthesis of 3-(anilinosulfonyl)-4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide involves the reaction of 4-methyl-N-(4-sulfamoylphenyl)benzamide with aniline and morpholine in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography, recrystallization, or HPLC.
Aplicaciones Científicas De Investigación
3-(anilinosulfonyl)-4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been found to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of inflammatory diseases and cancer.
Propiedades
IUPAC Name |
4-methyl-N-(4-morpholin-4-ylsulfonylphenyl)-3-(phenylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6S2/c1-18-7-8-19(17-23(18)34(29,30)26-21-5-3-2-4-6-21)24(28)25-20-9-11-22(12-10-20)35(31,32)27-13-15-33-16-14-27/h2-12,17,26H,13-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFTTYXVCJKZNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4921566.png)
![methyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B4921571.png)
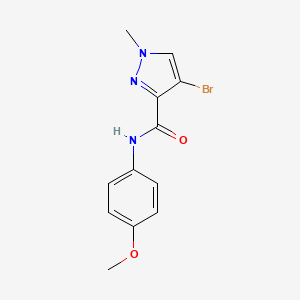
![1-(2-methylbenzyl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4921582.png)
![4-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-butanamine](/img/structure/B4921594.png)
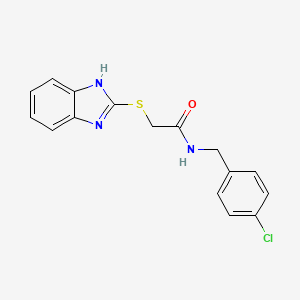
![1,3-benzodioxol-5-yl[(5-bromo-2-thienyl)methyl]amine](/img/structure/B4921605.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine](/img/structure/B4921614.png)
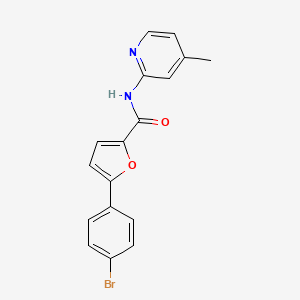
![1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine](/img/structure/B4921619.png)
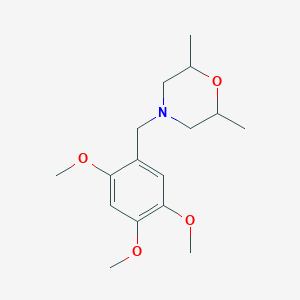
![N,N-dimethyl-6-(3-{1-[(3-methyl-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)nicotinamide](/img/structure/B4921645.png)
![3-(4-methoxybenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921649.png)
